molecular formula C14H22ClN3O B1371218 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride CAS No. 1172301-09-5

3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride

货号: B1371218
CAS 编号: 1172301-09-5
分子量: 283.8 g/mol
InChI 键: GZWYNNBQYTXGQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Nomenclature

This compound represents a complex organic compound characterized by its multi-component molecular architecture that integrates several pharmaceutically relevant structural motifs. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound name reflecting the sequential arrangement of functional groups along the carbon backbone and the substitution pattern of the piperazine ring system. The International Union of Pure and Applied Chemistry name for this compound is 3-[4-(3-methylphenyl)-1-piperazinyl]-3-oxo-1-propanamine hydrochloride, which provides a comprehensive description of the molecular connectivity and stereochemical arrangement.

The molecular formula of the compound is C14H21N3O·HCl, indicating a base molecular weight of 283.8 daltons for the hydrochloride salt form. The compound's Chemical Abstracts Service registry number, 1172301-09-5, serves as a unique identifier in chemical databases and literature, facilitating precise referencing and avoiding nomenclatural ambiguities that can arise with complex pharmaceutical intermediates. The International Chemical Identifier key GZWYNNBQYTXGQC-UHFFFAOYSA-N provides an additional layer of molecular identification that is particularly valuable for computational chemistry applications and database searches.

The structural complexity of this compound necessitates careful consideration of its various functional domains. The propanone backbone contains an amino group at the beta position relative to the carbonyl carbon, creating an amino ketone functionality that is frequently encountered in bioactive molecules. The piperazine ring system, substituted at the N4 position with a 3-methylphenyl group, represents a classic example of arylpiperazine architecture that has proven successful in numerous pharmaceutical applications. The hydrochloride salt formation enhances the compound's solubility characteristics and stability profile, making it more suitable for pharmaceutical development and biological testing protocols.

Chemical Property Value
Molecular Formula C14H21N3O·HCl
Molecular Weight 283.8 g/mol
Chemical Abstracts Service Number 1172301-09-5
International Chemical Identifier Key GZWYNNBQYTXGQC-UHFFFAOYSA-N
International Union of Pure and Applied Chemistry Name 3-[4-(3-methylphenyl)-1-piperazinyl]-3-oxo-1-propanamine hydrochloride

Historical Development in Piperazine Derivative Research

The development of piperazine derivatives as pharmaceutical agents traces its origins to the mid-twentieth century recognition of piperazine as a privileged scaffold in medicinal chemistry, with subsequent decades witnessing systematic exploration of substitution patterns and their corresponding biological activities. Piperazine itself, characterized by the molecular formula (CH2CH2NH)2, was originally named due to its chemical similarity with piperidine, which forms part of the structure of piperine found in black pepper plants, although piperazines are not derived from plants in the Piper genus. The historical trajectory of piperazine research reveals a progressive understanding of how structural modifications can dramatically influence pharmacological properties, leading to the development of compounds with diverse therapeutic applications ranging from antipsychotic agents to antimicrobial drugs.

The systematic investigation of piperazine derivatives gained momentum through the recognition that the two opposing nitrogen atoms in the six-membered piperazine ring offer a large polar surface area, relative structural rigidity, and multiple hydrogen bond acceptor and donor sites. These structural features frequently result in enhanced water solubility, improved oral bioavailability, and superior absorption, distribution, metabolism, and excretion characteristics compared to other heterocyclic systems. The historical development demonstrates how medicinal chemists have leveraged these advantageous properties to create molecules with improved target affinity and specificity across numerous therapeutic areas.

Research efforts have historically focused on understanding structure-activity relationships within piperazine derivatives, leading to the identification of key structural motifs that confer biological activity. The evolution of synthetic methodologies has paralleled this biological investigation, with numerous synthetic protocols being developed for the preparation of piperazine derivatives and their subsequent functionalization. Recent synthetic approaches have emphasized the development of asymmetric synthesis methods, particularly for carbon-substituted piperazine pharmacophores, recognizing that the requirement for approval of new chiral drugs necessitates detailed study of both enantiomers.

The historical context of piperazine derivative research reveals a pattern of incremental advancement in both synthetic methodology and biological understanding. Early investigations focused primarily on nitrogen substitution patterns, which remains the predominant modification strategy in currently marketed drugs, with approximately eighty-three percent of piperazine-containing drugs featuring substituents at both N1 and N4 positions. However, recent research directions have emphasized the exploration of carbon substitution patterns, recognizing that significant chemical space closely related to known biologically relevant structures remains unexplored.

Position Within Contemporary Medicinal Chemistry

This compound occupies a distinctive position within contemporary medicinal chemistry as a representative example of the evolving approach to piperazine derivative design that emphasizes structural diversity beyond traditional nitrogen substitution patterns. The compound exemplifies current trends in pharmaceutical research that seek to explore underutilized chemical space while maintaining the proven advantages of the piperazine scaffold, which continues to be recognized as a privileged structure in drug discovery efforts. Contemporary medicinal chemistry has increasingly focused on the development of novel piperazine derivatives that incorporate multiple pharmacophoric elements, and this compound represents such an approach through its integration of amino ketone functionality with arylpiperazine architecture.

The current landscape of piperazine research reveals significant opportunities for innovation in carbon-substituted derivatives, areas that have been historically underexplored compared to nitrogen-substituted variants. Analysis of contemporary piperazine-containing pharmaceuticals demonstrates a pronounced bias toward N1 and N4 substitution patterns, with relatively few drugs incorporating substituents at carbon positions C2, C3, C5, and C6. This compound contributes to addressing this gap by incorporating structural elements that combine both nitrogen and carbon modifications, potentially accessing novel biological activities that remain unexplored in traditional piperazine pharmacology.

Recent advances in piperazine medicinal chemistry have emphasized the importance of developing efficient asymmetric synthetic methods for carbon-substituted piperazines and related heterocycles. The structural complexity of this compound reflects these contemporary synthetic capabilities and represents the type of molecular architecture that modern medicinal chemistry programs are increasingly capable of accessing. The compound's design incorporates multiple elements that are recognized as important in contemporary drug discovery, including the presence of hydrogen bond donors and acceptors, appropriate molecular weight for oral bioavailability, and structural features that may confer selectivity for specific biological targets.

Contemporary research into piperazine derivatives has also revealed their potential applications in areas beyond traditional pharmaceutical development, including their use as radioprotective agents and in the structural modification of natural products. Recent studies have demonstrated that piperazine derivatives can exhibit potent radioprotective effects, with novel 1-(2-hydroxyethyl)piperazine derivatives showing promise as radiation countermeasures. Additionally, the use of piperazine moieties in natural product modification has emerged as a productive strategy for enhancing biological activity, with numerous examples demonstrating improved therapeutic efficacy compared to parent natural compounds.

Contemporary Application Area Representative Examples Research Focus
Traditional Pharmaceuticals Sildenafil, Ciprofloxacin, Ziprasidone Nitrogen substitution patterns
Radioprotective Agents 1-(2-hydroxyethyl)piperazine derivatives Novel therapeutic applications
Natural Product Modification Artemisinin-piperazine hybrids Enhanced biological activity
Carbon-Substituted Derivatives 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one Unexplored chemical space

属性

IUPAC Name

3-amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c1-12-3-2-4-13(11-12)16-7-9-17(10-8-16)14(18)5-6-15;/h2-4,11H,5-10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWYNNBQYTXGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Formation of the Piperazine Ring

  • Starting materials: Ethylenediamine and a suitable dihalide such as 1,2-dichloroethane.
  • Reaction conditions: Basic medium, often using potassium carbonate or sodium carbonate as the base.
  • Mechanism: Nucleophilic substitution where ethylenediamine reacts with the dihalide to cyclize and form the piperazine ring.
Step Reagents Conditions Outcome
1 Ethylenediamine + 1,2-dichloroethane Basic, reflux in acetone or DMF Piperazine ring formation

This step yields the unsubstituted piperazine scaffold necessary for further functionalization.

Substitution with 3-Methylphenyl Group

  • Reagents: Piperazine intermediate and 3-methylphenyl halide (e.g., 3-methylphenyl chloride or bromide).
  • Conditions: Nucleophilic aromatic substitution, often under reflux with a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
  • Catalysts: Phase transfer catalysts such as tetrabutylammonium bromide may be used to enhance reaction rates.
Step Reagents Conditions Outcome
2 Piperazine + 3-methylphenyl halide Base (K2CO3), DMF, reflux 4-(3-methylphenyl)piperazine derivative

This step selectively substitutes one nitrogen of the piperazine with the 3-methylphenyl group, crucial for biological activity.

Addition of the Propanone Moiety

  • Method: Mannich-type reaction or related condensation.
  • Reagents: The substituted piperazine reacts with formaldehyde and a primary amine or amino-containing precursor.
  • Conditions: Acidic or neutral medium, controlled temperature to favor formation of the amino-propanone side chain.
  • Outcome: Formation of 3-amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one.
Step Reagents Conditions Outcome
3 4-(3-methylphenyl)piperazine + formaldehyde + primary amine Acidic/neutral, room temp or mild heating Formation of propanone side chain with amino group

This step introduces the carbonyl and amino functionalities essential for the compound’s chemical and biological properties.

Formation of Hydrochloride Salt

  • Process: The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., isopropyl alcohol or ethyl acetate).
  • Conditions: Heating to dissolve and then cooling to precipitate the hydrochloride salt.
  • Purification: Activated carbon treatment, filtration, washing, and drying under vacuum.
Step Reagents Conditions Outcome
4 Free base + HCl Heating in isopropyl alcohol, cooling Pure hydrochloride salt

This step improves compound stability, crystallinity, and handling properties.

Summary Table of Preparation Steps

Step Objective Reagents/Conditions Key Notes
1 Piperazine ring synthesis Ethylenediamine + 1,2-dichloroethane, base, reflux Basic nucleophilic substitution
2 3-Methylphenyl substitution Piperazine + 3-methylphenyl halide, K2CO3, DMF, phase transfer catalyst Selective N-substitution
3 Propanone moiety introduction Mannich reaction with formaldehyde + amine, mild heating Adds amino-propanone side chain
4 Hydrochloride salt formation HCl in isopropyl alcohol, heating and cooling Purification and salt formation

Research Findings and Optimization Notes

  • Base selection: Potassium carbonate is preferred for its mild basicity and compatibility with phase transfer catalysts.
  • Solvent choice: DMF and acetone are commonly used; DMF enhances nucleophilicity in substitution steps.
  • Catalysts: Tetrabutylammonium bromide or iodide improves reaction efficiency in aromatic substitution.
  • Purification: Activated carbon treatment during salt formation removes colored impurities.
  • Reaction monitoring: Thin-layer chromatography (TLC) and gas chromatography (GC) are routinely used to track reaction progress and purity.
  • Yields: Overall yields range from moderate to high (60–85%), depending on reaction conditions and purification efficiency.

Comparative Analysis with Similar Compounds

Compound Structural Difference Impact on Preparation and Reactivity
1-(3-Methylphenyl)piperazine Lacks propanone moiety Simplifies synthesis but limits chemical versatility
3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one No methyl group on phenyl ring Alters reactivity and biological interactions
4-(3-Methylphenyl)piperazine-1-carboxamide Carboxamide instead of propanone moiety Different chemical properties and synthetic routes

The unique combination of the amino, piperazine, methylphenyl, and propanone groups in 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride allows a flexible synthetic approach and diverse functionalization possibilities.

化学反应分析

Types of Reactions

3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives or imines.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

科学研究应用

3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The amino group and propanone moiety may also play roles in its biological activity by participating in hydrogen bonding and other interactions with target molecules.

相似化合物的比较

Key Structural-Activity Relationships (SAR)

  • Aryl Substitution :
    • 3-Methylphenyl (target compound) vs. o-tolyl (CIBA 1002-Go): Methyl groups enhance lipophilicity, improving membrane permeability.
    • Halogenated analogs (e.g., 3-chlorophenyl): Increase receptor affinity but may reduce metabolic stability .
  • Propanone Chain Modifications: Amino group at the 3-position: Introduces basicity, facilitating ion-channel interactions. Pyrazole or hydroxyethyl substitutions: Alter metabolic pathways and target engagement .

生物活性

3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride, also known as ML417, is a synthetic organic compound notable for its potential pharmacological applications. This compound has garnered interest due to its unique structural features, which include a piperazine ring and an amino group, making it a candidate for various biological activities, particularly in the context of neuropharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₂₁N₃O·HCl, with a molecular weight of approximately 283.8 g/mol. The structure includes:

  • An amino group (-NH₂)
  • A piperazine ring
  • A propanone moiety

These functional groups contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly dopamine receptors. Research indicates that it acts as a selective D3 dopamine receptor agonist , promoting β-arrestin translocation and G protein activation without significant activity at other dopamine receptor subtypes. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor modulation .

1. Neuropharmacological Effects

Studies have demonstrated that this compound exhibits neuroprotective properties. For instance, it has been shown to protect dopaminergic neurons from neurodegeneration in induced pluripotent stem cell (iPSC) models, suggesting its potential utility in treating neurodegenerative disorders such as Parkinson's disease .

2. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has led to the synthesis of various analogs to optimize its pharmacological profile. Modifications to the piperazine core and the introduction of different substituents on the phenyl ring have been explored to enhance selectivity and potency at the D3 receptor while reducing unwanted activity at the D2 receptor .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundD3R Agonist Activity (EC50)D2R Antagonist Activity (IC50)
3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one HCl710 nM>10,000 nM
1-(3-Methylphenyl)piperazineNot applicableNot applicable
4-(3-Methylphenyl)piperazine-1-carboxamideNot applicableModerate

This table illustrates the selectivity of this compound as a D3 receptor agonist compared to other compounds.

Case Study: Neuroprotective Effects

In a study investigating neuroprotective effects, ML417 was administered in an iPSC-derived dopaminergic neuron model. The results indicated significant protection against oxidative stress-induced cell death, highlighting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study: Drug Development

Another study focused on optimizing ML417 for enhanced pharmacokinetic properties. Various analogs were synthesized and tested for their ability to cross the blood-brain barrier effectively while maintaining selectivity for the D3 receptor. The findings suggest that specific modifications can lead to improved therapeutic profiles suitable for clinical development .

常见问题

Basic Research Questions

Q. What are the critical parameters for synthesizing 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride with high yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions under controlled conditions:

  • Temperature : Maintain 0–5°C during amine coupling to prevent side reactions.
  • Solvent : Use dimethyl sulfoxide (DMSO) for solubility optimization in cyclization steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1) ensures >95% purity.
  • Yield Assessment : Calculate gravimetrically after lyophilization, with typical yields of 60–75% .

Q. Which analytical techniques are essential for structural characterization?

  • Methodological Answer : A combination of:

  • NMR Spectroscopy : ¹H NMR (δ 2.5–3.5 ppm for piperazine protons) and ¹³C NMR (carbonyl at ~170 ppm) .
  • X-ray Crystallography : Monoclinic crystal system (space group P21/c, a = 10.9035 Å, b = 15.9679 Å, c = 7.8750 Å, β = 96.693°) confirms stereochemistry .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 306.2) .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store at −20°C, 4°C, and 25°C; monitor degradation via HPLC (C18 column, 254 nm) over 30 days. Acceptable degradation: <5% .
  • Light Sensitivity : Expose to 1.2 million lux hours of visible light; track polymorph transitions using PXRD .

Advanced Research Questions

Q. How can computational methods optimize the design of novel derivatives with enhanced receptor selectivity?

  • Methodological Answer :

  • Quantum Chemistry : Perform DFT calculations (B3LYP/6-31G*) to predict substituent effects on binding to serotonin receptors (e.g., 5-HT1A vs. 5-HT2A) .
  • Machine Learning : Train models on piperazine derivative datasets (≥100 compounds) to prioritize synthesis of high-affinity analogs .
  • Validation : Test top candidates in radioligand binding assays (³H-8-OH-DPAT for 5-HT1A) .

Q. What strategies resolve contradictions between in vitro binding affinity and in vivo efficacy?

  • Methodological Answer :

  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites in plasma (e.g., N-oxide formation) that reduce bioavailability .
  • Tissue Distribution : Track ³H-labeled compound in rodent models to assess blood-brain barrier penetration .
  • Receptor Occupancy : Compare ex vivo autoradiography (brain slices) with in vitro IC50 values to validate target engagement .

Q. How can structure-activity relationship (SAR) studies improve selectivity for serotonin receptor subtypes?

  • Methodological Answer :

  • Congenic Series Design :
  • Vary piperazine N-substituents (methyl vs. benzyl) to alter steric bulk .
  • Modify propan-1-one chain length (C3 vs. C4) to optimize spacer flexibility .
  • Free-Wilson Analysis : Quantify substituent contributions to 5-HT1A/5-HT2A selectivity ratios .

Q. What methods mitigate crystallinity challenges during salt formulation to enhance solubility?

  • Methodological Answer :

  • Salt Screening : Test hydrochloride, besylate, and tosylate salts via high-throughput solvent/anti-solvent crystallization .
  • Amorphous Dispersion : Use hydroxypropyl methylcellulose acetate succinate (HPMCAS) to stabilize amorphous phases, improving dissolution rates by 3–5× .
  • Dissolution Testing : USP Apparatus II (50 rpm, 37°C, 0.1N HCl) quantifies bioavailability improvements .

Q. How can reaction path search methodologies accelerate novel synthetic route development?

  • Methodological Answer :

  • Computational Workflow :

Use artificial force-induced reaction (AFIR) to identify low-energy pathways for piperazine ring formation .

Simulate solvent effects (DMSO vs. THF) with COSMO-RS to optimize transition states .

  • Experimental Validation : Employ microfluidic reactors to test predicted conditions at 0.1–1 mmol scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。